molecular formula C29H24O4 B13422106 1,3-Bis(4-benzoylphenoxy)propane

1,3-Bis(4-benzoylphenoxy)propane

Cat. No.: B13422106
M. Wt: 436.5 g/mol
InChI Key: CHFLWNIERABBFW-UHFFFAOYSA-N
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Description

1,3-Bis(4-benzoylphenoxy)propane (CAS No. 52224-46-1) is a symmetric aromatic ketone derivative with the molecular formula C₂₉H₂₄O₄ and a molecular weight of 436.498 g/mol . Structurally, it consists of a central propane backbone linked to two 4-benzoylphenoxy groups. The compound is synthesized via nucleophilic substitution reactions between 4-hydroxybenzophenone and 1,3-dibromopropane in the presence of a base, yielding 64% with a melting point of 467–468°C . Its rigid, planar benzoyl groups facilitate strong intermolecular interactions (e.g., π-π stacking), making it a precursor for antimicrobial agents and polymeric materials .

Properties

Molecular Formula

C29H24O4

Molecular Weight

436.5 g/mol

IUPAC Name

[4-[3-(4-benzoylphenoxy)propoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C29H24O4/c30-28(22-8-3-1-4-9-22)24-12-16-26(17-13-24)32-20-7-21-33-27-18-14-25(15-19-27)29(31)23-10-5-2-6-11-23/h1-6,8-19H,7,20-21H2

InChI Key

CHFLWNIERABBFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1,3-Bis(4-benzoylphenoxy)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-benzoylphenoxy)propane involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may target bacterial cell division proteins, disrupting their function and inhibiting bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Ketone Substituents

Compounds 2a , 2b (target compound), and 2c (Table 1) share the propane backbone but differ in substituents:

  • 2a (1,3-Bis(4-acetylphenoxy)propane): Replaces benzoyl with acetyl groups (COCH₃), reducing steric bulk and π-π interactions. This results in a lower melting point (440–441°C) and higher yield (73%) compared to 2b .
  • 2b (1,3-Bis(4-benzoylphenoxy)propane): Benzoyl groups enhance thermal stability (melting point 467–468°C) but lower synthetic yield (64%) due to steric hindrance during crystallization .
  • 2c : Incorporates dichloro and formyl substituents, increasing molecular weight and polarity. This elevates the melting point to 478–479°C , the highest in the series, attributed to halogen bonding and dipole interactions .

Phosphine-Based Ligands in Coordination Chemistry

1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4) substitutes phenoxy groups with diphenylphosphine (PPh₂), enabling its use as a bidentate ligand in transition-metal catalysis (e.g., nickel complexes in ). Its flexible propane backbone allows adaptive coordination geometries, contrasting with the rigid, planar structure of 2b .

Research Findings and Functional Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CHO in 2c ) increase melting points and thermal stability, while electron-donating groups (e.g., NH₂ in the hair dye derivative) enhance solubility and reactivity .
  • Applications: 2b is pivotal in synthesizing antimicrobial agents due to its benzoyl-driven hydrophobicity and π-stacking . Phosphine derivatives excel in catalysis, whereas amino-substituted variants dominate cosmetic chemistry .

Data Tables

Table 1: Comparison of this compound with Structural Analogues

Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Applications/Significance References
1,3-Bis(4-acetylphenoxy)propane (2a) C₂₉H₂₄O₆ Acetyl (COCH₃) 440–441 73 Polymer intermediates
This compound (2b) C₂₉H₂₄O₄ Benzoyl (COPh) 467–468 64 Antimicrobial precursors
2c (Dichloro-formyl derivative) C₃₁H₁₈Cl₈O₈ Cl, CHO 478–479 63 High-stability materials
1,3-Bis(2,4-diaminophenoxy)propane C₁₅H₂₀N₄O₂ NH₂ Not reported Not reported Oxidative hair dye (2% max)
1,3-Bis(diphenylphosphino)propane C₂₇H₂₆P₂ PPh₂ Not reported Not reported Catalysis ligands

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